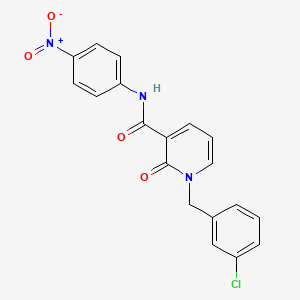

1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a pyridine ring substituted with a 3-chlorobenzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₄ClN₃O₄, with a monoisotopic mass of approximately 394.09 g/mol (based on analog data from ). The 3-chlorobenzyl and 4-nitrophenyl groups confer distinct electronic and steric properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZUZVQOVZYGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a dihydropyridine core substituted with a 3-chlorobenzyl group and a 4-nitrophenyl moiety. The structural formula can be represented as follows:

The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related dihydropyridine derivatives. For instance, compounds incorporating similar structural motifs have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often fall below 0.5 μg/mL, indicating potent antimicrobial effects .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Bactericidal |

| Escherichia coli | 0.30 - 0.35 | Bactericidal |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines such as SW480 and HCT116. In vitro studies revealed that it exhibits IC50 values in the low micromolar range, suggesting strong antiproliferative effects against colorectal cancer cells .

Mechanism of Action:

- Inhibition of β-catenin signaling pathway.

- Induction of apoptosis through caspase activation.

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in cancer progression:

- DNA Gyrase Inhibitor: IC50 values ranging from 12.27 to 31.64 μM.

- Dihydrofolate Reductase (DHFR) Inhibitor: IC50 values between 0.52 and 2.67 μM, indicating potential in targeting folate metabolism in cancer cells .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on a series of dihydropyridine derivatives, including our target compound, demonstrated significant antibacterial activity with synergistic effects when combined with traditional antibiotics like Ciprofloxacin . -

Anticancer Activity Assessment:

In a comparative study involving several derivatives, the compound was found to inhibit cell growth effectively in HCT116 cells with an IC50 value of approximately 0.12 μM, outperforming standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. The specific structure of 1-(3-chlorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may enhance these effects through increased affinity for cancer cell receptors.

Antimicrobial Properties

The antimicrobial activity of compounds containing nitrophenyl groups has been well-documented. Preliminary studies suggest that this compound may exhibit similar properties, making it a potential candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi.

Neuroprotective Effects

Dihydropyridine derivatives have been studied for their neuroprotective capabilities, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier could provide therapeutic benefits in protecting neuronal cells from oxidative stress and inflammation.

Mechanistic Insights

The mechanisms through which this compound exerts its effects are being actively researched. Key areas include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Binding : Its structural features suggest potential binding to various receptors that mediate cellular responses.

Case Study 1: Anticancer Research

A study conducted on similar dihydropyridine derivatives demonstrated significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting that this compound could have comparable efficacy.

Case Study 2: Antimicrobial Testing

In vitro tests showed that compounds with similar nitrophenyl substitutions exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. Further research is needed to evaluate the effectiveness of this specific compound against various pathogens.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydropyridine Carboxamides

1-(3-Nitrobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide ()

- Structure: Differs by a nitro group (-NO₂) instead of chlorine (-Cl) at the benzyl position.

- Molecular Formula : C₁₉H₁₄N₄O₆.

N-(4-(2-Amino-3-Chloropyridin-4-Yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (BMS-777607) ()

- Structure : Features a fluorophenyl group and ethoxy substitution.

- Activity : A potent Met kinase inhibitor (IC₅₀ < 10 nM) with oral efficacy in preclinical models. The ethoxy group improves metabolic stability compared to the nitro/chloro analogs.

4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide ()

- Structure : Contains a hydroxyl group at position 4 and a nitrostyryl substituent.

- Activity : Demonstrated moderate antimicrobial activity (specific data unreported). The hydroxyl group may enhance solubility but reduce membrane permeability.

Functional Analogs: Sulfonamides and Thiadiazoles

4-[1-(2-Chloro-Benzoyl)-2-Oxo-1,2-Dihydro-Indol-3-Ylideneamino]-N-(4,6-Dimethyl-Pyrimidin-2-Yl)-Benzenesulfonamide (Compound 18) ()

- Structure : Sulfonamide core with chloro-benzoyl and pyrimidinyl groups.

- Activity : IC₅₀ = 90 μg/mL (MCF-7) and 35 μg/mL (HCT116). Less potent than 5-FU but structurally distinct from carboxamides.

1,3,4-Thiadiazole Derivatives ()

- Structure : Thiadiazole ring with nitrophenyl and pyrazolyl groups.

- Activity: Four derivatives showed superior antimicrobial activity against E. coli, B. mycoides, and C.

Q & A

Q. What computational tools are recommended for predicting off-target interactions of this compound?

- Methodology : Use molecular docking (AutoDock Vina) against databases like ChEMBL or PubChem to identify potential off-targets (e.g., GPCRs or ion channels) . Validate predictions with thermal shift assays (TSA) to detect protein-ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.